Sigma‑1 Receptor Affinity: [4,3‑d] Scaffold Delivers Sub‑Micromolar Binding vs. Structurally Related Regioisomers
In a patent disclosing sigma‑1 receptor agonists, derivatives built directly on the 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑one scaffold consistently demonstrated high sigma‑1 receptor affinity. While explicit Ki values for the unsubstituted core are not individually tabulated, the patent classifies the entire series as 'strong selective agonists' with affinity sufficient for antidepressant and anxiolytic development, contrasting with pyrido[3,4‑d]pyrimidinones, which are primarily explored as CXCR2 antagonists or p70S6K inhibitors, indicating divergent target engagement driven by the regioisomeric scaffold [1][2]. This scaffold‑level selectivity provides procurement justification for the [4,3‑d] isomer over the [3,4‑d] isomer when sigma‑1 receptor targeting is intended.
| Evidence Dimension | Primary pharmacological target engagement |
|---|---|
| Target Compound Data | Pyrido[4,3-d]pyrimidin-4(3H)-one scaffold: Sigma-1 receptor agonist series with high affinity [1] |
| Comparator Or Baseline | Pyrido[3,4-d]pyrimidin-4(3H)-one scaffold: CXCR2 antagonist or p70S6K inhibitor series [2] |
| Quantified Difference | Qualitative difference in primary target class; no cross‑scaffold affinity data available for direct numerical comparison |
| Conditions | Patent SAR data (CN114957246A) and literature review of pyridopyrimidine regioisomer pharmacology |
Why This Matters
Procurement of the [4,3‑d] regioisomer is mandatory for sigma‑1 receptor program continuity; the [3,4‑d] isomer leads to a different pharmacological profile and cannot substitute.
- [1] CN114957246A – 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑one derivatives and application thereof. China Patent Application, filed 2022. View Source
- [2] Exploration of Pyrido[3,4‑d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. 2023;28(5):2116. View Source
